molecular formula C13H18N2O3 B5741152 N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide

N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide

Cat. No. B5741152
M. Wt: 250.29 g/mol
InChI Key: DBYKAGOORRSPAZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as DMPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMPP belongs to the class of compounds known as pyrrolidinecarboxamides, which are known to have various biological activities.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide acts as an agonist for the TRPM8 ion channel, causing an influx of calcium ions into cells. This influx of calcium ions can lead to a variety of downstream effects, including the activation of signaling pathways and the release of neurotransmitters.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo experiments. These effects include the activation of TRPM8 channels in sensory neurons, the release of neurotransmitters such as glutamate and acetylcholine, and the activation of signaling pathways such as the MAPK/ERK pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its specificity for the TRPM8 ion channel. This allows researchers to selectively activate this channel and study its function in isolation. However, one limitation of using N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide is its relatively low potency compared to other TRPM8 agonists. This can make it difficult to achieve the desired level of channel activation in some experiments.

Future Directions

There are many potential future directions for research involving N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is the use of N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide as a tool to study the function of TRPM8 channels in different cell types and tissues. Another area of research involves the development of more potent and selective TRPM8 agonists that could be used in conjunction with N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide to achieve more robust channel activation. Finally, there is also interest in exploring the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide and other TRPM8 agonists for the treatment of pain and other sensory disorders.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde with pyrrolidine and the subsequent reaction of the resulting product with acetic anhydride. Other methods involve the use of different reagents and catalysts to achieve the desired product.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide as a tool to study the function of certain ion channels in the brain. N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to activate the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperatures.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-10-5-6-11(12(9-10)18-2)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYKAGOORRSPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide

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